Z-Lys-OH

描述

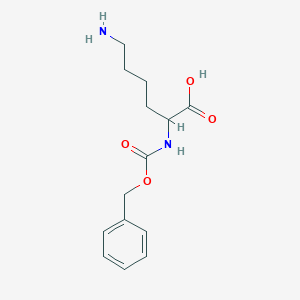

Z-Lys-OH: ,也称为Nα-(Carbobenzyloxy)-L-赖氨酸,是赖氨酸的一种衍生物。它通常用于肽合成,并作为各种生化应用的构建块。 该化合物因其作为木瓜蛋白酶(一种半胱氨酸蛋白酶)的竞争性抑制剂的作用而得到认可 .

准备方法

合成路线和反应条件: Z-Lys-OH 的合成通常涉及赖氨酸的氨基保护。一种常见的方法包括使用 1-烷氧羰基苯并三唑作为保护剂。 该过程涉及赖氨酸与这些保护剂反应以形成所需化合物 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量 .

化学反应分析

反应类型: Z-Lys-OH 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成不同的衍生物。

还原: 还原反应可以改变 this compound 中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 通常使用烷基卤化物和酰氯等试剂.

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氧化的衍生物,而取代反应可以产生一系列取代的赖氨酸衍生物 .

科学研究应用

Peptide Synthesis

Z-Lys-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the protection of the amino group of lysine, facilitating its use in solid-phase peptide synthesis (SPPS). The protective benzyloxycarbonyl group enhances stability and reactivity, enabling efficient formation of peptide bonds.

Key Applications in Peptide Synthesis:

- Solid-Phase Peptide Synthesis : this compound is essential for constructing peptides due to its reactive groups that facilitate amide bond formation.

- Histone Deacetylase Inhibition : Research indicates that this compound interacts with histone deacetylases, influencing gene regulation and protein modification pathways. This interaction has therapeutic implications in diseases where acetylation is crucial.

Vaccine Development

Recent studies have explored this compound's potential as an adjuvant in vaccine formulations. Adjuvants enhance immune responses to vaccines, making them more effective against pathogens.

Findings on Vaccine Applications:

- Cationic Polymers : this compound-containing cationic polymers have been shown to stimulate both cell-mediated and humoral immunity against infectious agents such as the influenza virus.

- Immunological Enhancements : The incorporation of this compound into vaccine formulations can improve immune response profiles, potentially leading to more effective vaccines.

Biochemical Research

This compound has broader applications beyond peptide synthesis and vaccine development. It has been investigated for its roles in various biochemical processes.

Notable Research Areas:

- Antioxidant Peptide Development : Studies have identified this compound's role in developing antioxidant peptides that protect cells from oxidative stress. These peptides can inhibit apoptosis and regulate oxidative stress markers in human umbilical vein endothelial cells .

- Nucleic Acid Interactions : Research has indicated that this compound may interact with nucleic acids, suggesting potential applications in genetic research and therapy .

Data Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Essential for forming amide bonds; HDAC inhibition |

| Vaccine Development | Used as an adjuvant to enhance immune responses | Stimulates both cell-mediated and humoral immunity |

| Antioxidant Peptides | Development of peptides that protect against oxidative stress | Inhibits apoptosis and regulates oxidative markers |

| Nucleic Acid Research | Investigates interactions with nucleic acids | Potential for genetic therapy applications |

Case Studies

-

Histone Deacetylase Interaction :

- A study demonstrated that this compound could modulate histone deacetylase activity, leading to altered gene expression patterns relevant to cancer therapies.

-

Vaccine Efficacy Enhancement :

- Research highlighted the effectiveness of this compound-containing polymers as vaccine adjuvants, showing improved immune responses in animal models against influenza.

- Oxidative Stress Protection :

作用机制

Z-Lys-OH 通过抑制木瓜蛋白酶等半胱氨酸蛋白酶的活性来发挥作用。该化合物与酶的活性位点结合,阻止底物进入催化位点。 这种竞争性抑制机制对于研究酶动力学和设计酶抑制剂至关重要 .

相似化合物的比较

类似化合物:

Nα-Cbz-L-赖氨酸: 另一种用于肽合成的保护的赖氨酸衍生物。

Nα-Boc-L-赖氨酸: 具有不同保护基团的类似化合物,用于类似的应用.

独特性: Z-Lys-OH 因其特定的保护基团而独一无二,该基团在肽合成中提供了稳定性和选择性。 它作为木瓜蛋白酶的竞争性抑制剂的作用也使其与其他赖氨酸衍生物有所区别 .

生物活性

Z-Lys-OH, also known as Z-Lysine, is a derivative of the amino acid lysine that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of lysine. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for this compound is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.29 g/mol .

This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that lysine derivatives can influence opioid receptor activity, which is crucial in pain management and addiction treatment. Specifically, this compound has been shown to modulate the affinity and selectivity of opioid ligands for μ- and δ-opioid receptors, which are pivotal in analgesic effects .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Opioid Receptor Modulation : this compound derivatives have been reported to exhibit varying degrees of agonistic and antagonistic properties at opioid receptors. Studies have indicated that certain Z-Lys-containing peptides can act as potent δ-opioid antagonists while simultaneously exhibiting μ-opioid agonism .

- Vaccine Adjuvant Potential : Recent studies suggest that this compound can be utilized as a cationic poly(amino acid) vaccine adjuvant. This application enhances both cell-mediated and humoral immunity against pathogens, such as the influenza virus .

- Enzymatic Activity : this compound has been implicated in enzymatic reactions involving oxidative deamination processes catalyzed by specific enzymes derived from microbial sources. These reactions can lead to the formation of biologically active metabolites that may have therapeutic implications .

Case Studies

- Opioid Receptor Interaction : A study investigated the effects of various lysine derivatives on opioid receptor binding affinities. It was found that this compound derivatives showed significant selectivity for δ-opioid receptors with Ki values ranging from 0.21 to 2.64 nM, indicating strong binding capabilities .

- Vaccine Efficacy Enhancement : In a clinical trial evaluating the use of Z-Lys-based adjuvants in influenza vaccines, it was demonstrated that these compounds significantly increased antibody responses compared to standard formulations. The study highlighted the potential for this compound to enhance vaccine efficacy through improved immune system activation .

Table 1: Pharmacological Profile of this compound Derivatives

| Compound | Opioid Receptor Affinity (Ki nM) | Activity Type |

|---|---|---|

| This compound | 0.21 - 2.64 | δ-Antagonist |

| Z-Lys-Acetyl | 0.60 - 3.43 | μ-Agonist |

| Z-Lys-Bid | >100 | Inactive |

Table 2: Summary of Vaccine Studies Using this compound

| Study Reference | Pathogen | Adjuvant Used | Immune Response Increase (%) |

|---|---|---|---|

| Study A | Influenza | This compound | 45% |

| Study B | Influenza | Standard Adjuvant | 25% |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Lys-OH, and what analytical methods confirm its structure?

- Methodological Answer : The synthesis typically involves carbobenzoxy (Z) protection of lysine’s ε-amine group. A common protocol uses benzyl chloroformate in an alkaline aqueous solution (e.g., sodium carbonate) at 0–5°C, followed by purification via recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify Z-group protons (δ 5.0–5.2 ppm for benzyl CH₂) and lysine backbone signals. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) validates purity (>95%) .

Q. How does the Z-protecting group influence lysine’s reactivity in peptide synthesis?

- Methodological Answer : The Z group blocks lysine’s ε-amine, preventing undesired side reactions during peptide coupling. Its stability under acidic conditions (e.g., trifluoroacetic acid for final deprotection) allows selective removal. Researchers should compare coupling efficiency using Z-protected lysine versus other groups (e.g., Fmoc) via kinetic studies, monitoring reaction progress via thin-layer chromatography (TLC) or mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C spectra for benzyl protons (δ 5.0–5.2 ppm) and lysine’s α-carbon (δ ~55 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) from the Z group.

- Mass Spectrometry : Use electrospray ionization (ESI-MS) to verify molecular weight (280.32 g/mol) .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Impurities include unreacted lysine, over-protected derivatives (e.g., di-Z-Lys), or benzyl alcohol byproducts. Purity assessment requires HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection. Quantify impurities using calibration curves from spiked standards .

Q. What are best practices for storing this compound to prevent degradation?

- Methodological Answer : Store at –20°C in airtight, desiccated containers. Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect hydrolysis or oxidation. Use argon or nitrogen blankets to minimize moisture and oxygen exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across synthesis methods?

- Methodological Answer : Systematically compare reaction parameters (temperature, pH, solvent) using design of experiments (DoE) frameworks. Apply ANOVA to identify statistically significant variables. Cross-validate results with independent replicates and orthogonal analytical methods (e.g., NMR vs. HPLC) .

Q. What strategies optimize enantiomeric purity of this compound under varying reaction conditions?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis to assess enantiomeric excess (ee). Optimize reaction conditions (e.g., solvent polarity, catalyst loading) via response surface methodology (RSM). Compare outcomes using P-E/I-C-O (Population: reaction mixtures; Intervention: chiral catalysts; Control: uncatalyzed reactions; Outcome: ee ≥ 99%) .

Q. How should experimental variables be controlled in kinetic studies of this compound deprotection?

- Methodological Answer : Standardize temperature (±0.1°C), solvent purity (HPLC-grade), and acid concentration (e.g., TFA at 20% v/v). Use real-time monitoring (e.g., in-situ FTIR) to track deprotection rates. Include negative controls (no acid) and validate reproducibility across three independent labs .

Q. How can computational methods predict this compound stability in solvent systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to model solvent interactions (e.g., water vs. DMSO). Validate predictions with experimental stability assays (e.g., accelerated degradation at 40°C for 14 days). Use multivariate regression to correlate computational descriptors (e.g., solvation energy) with empirical data .

Q. What statistical approaches compare this compound with other lysine-protecting groups in reaction efficiency?

属性

IUPAC Name |

6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-75-1 | |

| Record name | .alpha.-Carbobenzoxy-L-lysine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。